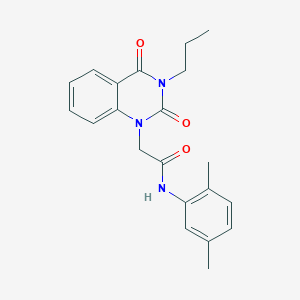
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and an acetamide group attached to the quinazolinone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Acetamide Derivatives: Compounds with similar acetamide groups, such as N-phenylacetamide and N-(2-methylphenyl)acetamide.
Uniqueness
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide is unique due to its specific substitution pattern on the quinazolinone core and the presence of both the propyl and acetamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H23N3O3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-11-23-20(26)16-7-5-6-8-18(16)24(21(23)27)13-19(25)22-17-12-14(2)9-10-15(17)3/h5-10,12H,4,11,13H2,1-3H3,(H,22,25) |
Clave InChI |
CACAIUPCTRZNSP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,4-Dihydroxy-7-phenylpyrrolo[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B12490212.png)
![{4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B12490227.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12490229.png)
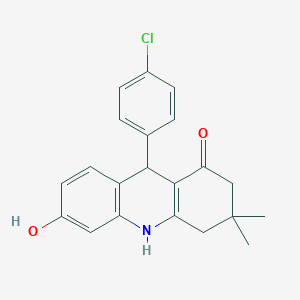
![{2-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12490249.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12490262.png)
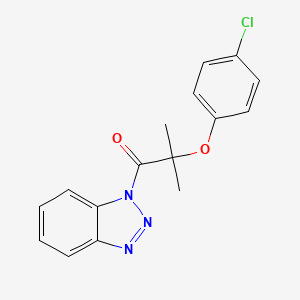
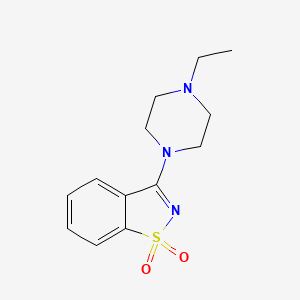
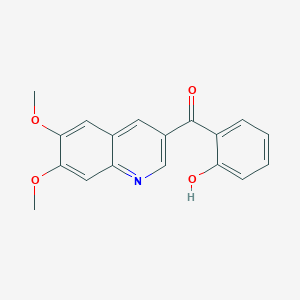
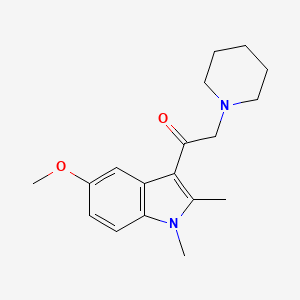

![N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12490305.png)
![tert-butyl {1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12490318.png)
![1-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490320.png)
